molecular formula C22H15BrN2O2 B13399960 3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid

3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid

Cat. No.: B13399960
M. Wt: 419.3 g/mol
InChI Key: KPZOSRNRELRVLJ-ACCUITESSA-N
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Description

3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid is a complex organic compound that features a biphenyl group, a bromine-substituted imidazo[1,2-a]pyridine core, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid involves its interaction with specific molecular targets:

Properties

Molecular Formula

C22H15BrN2O2

Molecular Weight

419.3 g/mol

IUPAC Name

(E)-3-[6-bromo-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C22H15BrN2O2/c23-18-10-12-20-24-22(19(25(20)14-18)11-13-21(26)27)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,(H,26,27)/b13-11+

InChI Key

KPZOSRNRELRVLJ-ACCUITESSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Br)C=CC(=O)O

Origin of Product

United States

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